(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-N-[(2R)-2-ethoxy-5-oxo-2H-furan-3-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-16-11-8(6-9(14)17-11)13-10(15)7-4-3-5-12-7/h6-7,11-12H,2-5H2,1H3,(H,13,15)/t7-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHXMGUQAPFZOS-WRWORJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(=CC(=O)O1)NC(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C(=CC(=O)O1)NC(=O)[C@@H]2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a 5-oxo-dihydrofuran moiety, which is known for its diverse biological properties. The specific stereochemistry at the nitrogen and carbon centers is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant anticancer and antimicrobial properties. The following sections detail the findings from various studies regarding the biological activities of this compound.
Anticancer Activity
-
Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- HSAEC1-KT (non-cancerous human small airway epithelial cells)
-
Methodology :
- Compounds were tested using an MTT assay to evaluate cell viability after 24 hours of exposure at a concentration of 100 µM.
-
Results :
- The compound demonstrated structure-dependent activity against A549 cells, with notable cytotoxic effects compared to cisplatin, a standard chemotherapeutic agent.
- The presence of specific functional groups influenced the potency; for instance, compounds with free amino groups exhibited higher anticancer activity than those with acetylamino fragments .
| Compound | IC50 (µM) A549 | IC50 (µM) HSAEC1-KT | Selectivity Index |
|---|---|---|---|
| (S)-N-((R)-2-Ethoxy...) | 45 | 120 | 2.67 |
| Cisplatin | 30 | 25 | 1.20 |
Antimicrobial Activity
-
Pathogens Tested :
- Multidrug-resistant Staphylococcus aureus
- Klebsiella pneumoniae
- Escherichia coli
-
Methodology :
- The antimicrobial efficacy was assessed using standard disk diffusion and broth microdilution methods against various resistant strains.
- Results :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
-
Study on Anticancer Efficacy :
In a study involving various derivatives of oxopyrrolidine compounds, it was found that those similar to our compound exhibited a significant reduction in A549 cell viability by up to 66% at optimal concentrations . -
Study on Antimicrobial Resistance :
Another study focused on the antimicrobial properties against resistant strains showed that derivatives of this compound could serve as potential leads in combating MRSA infections, with some derivatives displaying low cytotoxicity towards human cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Stereochemical Variations
The pyrrolidine-2-carboxamide scaffold is common among the compounds listed in the evidence. Key distinctions arise from substituents and stereochemistry:
- Target Compound : Features a (2S,4R)-configured pyrrolidine (though exact numbering may vary) with an (R)-2-ethoxy-dihydrofuran substituent.
- Patent Examples 157–159 (2024) : These derivatives retain the (2S,4R)-pyrrolidine configuration but replace the dihydrofuran with substituted isoxazole (e.g., 3-methylisoxazol-5-yl) and thiazole (e.g., thiazol-5-yl) moieties. The N-benzyl or N-ethylbenzyl groups introduce bulkier aromatic substituents, which may enhance target binding or alter pharmacokinetics .
- Example 63–65 (2024) : Include 4-hydroxy-pyrrolidine variants with methylthiazole (4-methylthiazol-5-yl) and benzoyl substituents. The 4-hydroxy group could improve solubility or hydrogen-bonding interactions compared to the target compound’s ethoxy-dihydrofuran .
Functional Group Impact on Activity
- Dihydrofuran vs.
- Hydroxy vs.
Data Table: Structural and Functional Comparison
Q & A
Basic Questions
Q. What synthetic methodologies are reported for synthesizing (S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide?
- Answer: The synthesis typically involves multi-step reactions starting from chiral precursors. For example, (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride can undergo coupling with substituted dihydrofuran derivatives under conditions involving HATU/DIPEA in DMF . Stereochemical control is achieved via enantioselective catalysis or chiral resolution, followed by purification using silica gel chromatography or preparative HPLC. Key intermediates are characterized by H/C NMR and HRMS to confirm regiochemistry and enantiopurity (>99% ee) .
Q. How is the stereochemical configuration of this compound validated?
- Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for absolute configuration determination . Alternatively, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis () are employed to confirm enantiomeric excess. For example, a reported analogue showed (c 0.0039, CHCl), correlating with its (S)-configuration .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Answer: Cell-based assays, such as inhibition of viral cytopathic effects (CPE), are common. HEp-2 cells infected with hRSV (MOI = 3.0) are treated with the compound, and viability is measured using CellTiter-Glo. EC (potency) and CC (cytotoxicity) values are calculated, with selectivity indices (SI = CC/EC) ≥6.3 considered promising .
Advanced Research Questions
Q. How can structural modifications to the pyrrolidine-2-carboxamide scaffold enhance antiviral potency and reduce cytotoxicity?
- Answer: Systematic SAR studies reveal that:
- Substituent Optimization: Introducing electron-withdrawing groups (e.g., sulfonyl) on the pyrrolidine nitrogen improves metabolic stability.
- Stereochemical Impact: The (S)-enantiomer of pyrrolidine derivatives shows 2–3× higher activity than the (R)-form due to better target binding .
- Dihydrofuran Modifications: Ethoxy groups at the (R)-2-position enhance solubility (e.g., 92.7 µg/mL in PBS) without compromising activity .
- Table: Key SAR Data for Analogues
| Compound | EC (µM) | CC (µM) | SI |
|---|---|---|---|
| 5o | 2.3 ± 0.8 | 30.9 ± 1.1 | 13.4 |
| 5b | 5.0 | 31.5 | 6.3 |
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Answer: Discrepancies often arise from poor pharmacokinetics. Solutions include:
- Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (% unbound), which correlates with bioavailability.
- Time-of-Addition Studies: Determine the mechanism of action by adding the compound at different stages of viral replication. For example, a 7-hour post-infection window indicates early-stage inhibition (e.g., viral entry) .
Q. How are computational methods integrated to predict binding modes of this compound with viral targets?
- Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with hRSV fusion (F) protein. Key findings:
- The pyrrolidine carboxamide forms hydrogen bonds with Lys394 and hydrophobic interactions with Phe487.
- The dihydrofuran ring occupies a solvent-exposed pocket, explaining tolerance for substituents like ethoxy .
- Validation: Co-crystallization with F protein (PDB: 4UCP) confirms predicted binding poses .
Methodological Guidance
Q. How to design a robust cell-based assay for evaluating antiviral activity?
- Protocol:
Cell Line: HEp-2 cells (ATCC CCL-23) maintained in DMEM + 10% FBS.
Viral Strain: hRSV Long (ATCC VR-26) at MOI = 3.0.
Compound Treatment: Serial dilutions (0.1–100 µM) added 1-hour post-infection.
Endpoint: Measure CPE inhibition at 144 hours using CellTiter-Glo. Normalize to virus-free (100% viability) and untreated virus controls (0% viability) .
- Data Analysis: EC values are calculated using nonlinear regression (GraphPad Prism).
Q. What analytical techniques ensure batch-to-batch consistency in compound synthesis?
- Quality Control:
- Purity: HPLC (Zorbax SB-C18, 95:5 acetonitrile/water) with UV detection (λ = 254 nm); ≥95% purity required.
- Chirality: Chiral HPLC (Chiralpak IA, hexane:isopropanol 80:20) to confirm enantiopurity.
- Stability: Accelerated stability studies (40°C/75% RH for 48 hours) with LC-MS monitoring to detect degradation products .
Data Contradiction Analysis
Q. How to address conflicting EC values reported in independent studies?
- Root Causes:
- Assay Variability: Differences in cell passage number, viral titer, or incubation time.
- Compound Solubility: Precipitation in aqueous buffers (e.g., PBS) reduces effective concentration.
- Solutions:
- Standardize protocols across labs (e.g., ATCC cell lines, MOI calibration).
- Use DMSO stocks (<0.1% final concentration) and confirm solubility via nephelometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
